5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-22-14-6-5-12(16)8-15(14)23(20,21)18-10-11-9-17-19-7-3-2-4-13(11)19/h2-9,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHNFGIJPCVJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as aminopyrazoles and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, which provide a mild and selective method for introducing fluorine atoms into aromatic systems.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the sulfonyl chloride derivative with the pyrazolo[1,5-a]pyridine intermediate to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide moiety, potentially yielding amines or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination with thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives, oxidized forms, and reduced analogs of the original compound.
Scientific Research Applications
5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific molecular targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[1,5-a]pyridine moiety is known to bind to active sites of enzymes, inhibiting their activity. The fluorine atom can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: Pyrazolo[1,5-a]pyridine (target compound) vs.
Substituent Impact :
- Fluorine and Methoxy Groups : The 5-fluoro and 2-methoxy groups on the benzenesulfonamide moiety in the target compound are structurally distinct from the 4-methoxyphenyl and trifluoromethyl groups in pyrazolo[1,5-a]pyrimidine carboxamides . These substituents may improve target selectivity by optimizing steric and electronic interactions.
- Sulfonamide vs. Carboxamide Linkage : The benzenesulfonamide group in the target compound differs from carboxamide-linked analogues (e.g., ), which may alter solubility and binding kinetics due to differences in hydrogen-bond acceptor capacity and charge distribution.
Biological Activity Trends :
- Pyrazolo[1,5-a]pyrimidine sulfonamides (e.g., ) exhibit potent antimicrobial activity, suggesting that the sulfonamide group itself is critical for disrupting microbial enzymes or transporters. The target compound’s benzenesulfonamide moiety may share this mechanism.
- Anti-mycobacterial activity in pyrazolo[1,5-a]pyrimidin-7-amines correlates with the 4-fluorophenyl and pyridinylmethyl substituents, highlighting the importance of aromatic and alkylamine groups in targeting bacterial membranes or enzymes.
Biological Activity
The compound 5-fluoro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide is part of a growing class of pyrazolo derivatives that exhibit significant biological activity, particularly in the realms of anti-inflammatory and anticancer therapies. This article delves into its biological activities, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure features a pyrazolo[1,5-a]pyridine moiety, which is known for its diverse biological activities. The presence of the 5-fluoro and 2-methoxy groups enhances its pharmacological profile by influencing its interaction with biological targets.
Table 1: Chemical Structure
| Component | Description |
|---|---|
| Molecular Formula | C₁₄H₁₆FN₃O₃S |
| Molecular Weight | 319.36 g/mol |
| Functional Groups | Fluorine, Methoxy, Sulfonamide |
Anticancer Activity
Research indicates that pyrazolo derivatives, including this compound, show promising anticancer properties. They have been tested against various cancer cell lines, demonstrating cytotoxic effects.
- In Vitro Studies : The compound exhibited significant inhibition of cell proliferation in several cancer lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values indicating potent activity. For instance, derivatives similar to this compound have shown IC50 values ranging from 3.79 µM to 42.30 µM across different studies .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazolo compounds are known to inhibit key inflammatory pathways:
- Mechanism of Action : Studies suggest that these compounds inhibit the phosphorylation of p38 MAPK pathways, which are crucial in mediating inflammatory responses. This inhibition leads to reduced levels of pro-inflammatory cytokines like TNF-alpha .
Enzyme Inhibition
The biological activity of this compound is partly attributed to its ability to inhibit specific enzymes:
- Dihydroorotate Dehydrogenase (DHODH) : Similar compounds have been shown to effectively inhibit DHODH, a target for immunosuppressive drugs . This inhibition could lead to reduced proliferation of rapidly dividing cells, such as those found in tumors.
Case Study 1: Antitumor Efficacy
In a study published in MDPI, derivatives were tested against various human tumor cell lines. The results indicated that modifications on the pyrazolo ring significantly enhanced anticancer activity. The specific derivative containing the benzenesulfonamide group showed improved selectivity and potency compared to standard treatments .
Case Study 2: Anti-inflammatory Properties
Another research highlighted the anti-inflammatory effects of similar pyrazolo compounds in an LPS-induced inflammation model. The compounds were able to significantly reduce TNF-alpha levels in vitro and in vivo, showcasing their potential as therapeutic agents for inflammatory diseases .
Q & A
Q. What are the common synthetic routes for constructing the pyrazolo[1,5-a]pyridine core in this compound?
The pyrazolo[1,5-a]pyridine scaffold is typically synthesized via cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or 1,3-bis-electrophiles (e.g., β-enaminones, α,β-unsaturated systems). This method allows structural diversification at peripheral positions through functionalization steps post-ring formation . For fluorinated derivatives like the target compound, base-mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes is a promising route, enabling regioselective fluorine introduction .
Q. How can researchers validate the structural integrity of this sulfonamide derivative?
Comprehensive characterization requires multi-modal analytical techniques:
- 1H/13C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., methoxy, fluorine, and sulfonamide groups).
- IR Spectroscopy : To identify sulfonamide S=O stretching (~1350–1150 cm⁻¹) and NH bending modes.
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : For purity assessment and empirical formula confirmation .
Q. What role does the fluorine substituent play in modulating the compound’s physicochemical properties?
The 5-fluoro group enhances metabolic stability by resisting oxidative degradation. It also influences lipophilicity (logP) and electronic effects (e.g., σ-para values), which can optimize binding to hydrophobic pockets in biological targets. Fluorine’s electronegativity may stabilize charge-transfer interactions in the sulfonamide moiety .
Advanced Research Questions
Q. How can computational methods streamline the optimization of reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates in cycloaddition or cyclocondensation reactions. For example, reaction path searches using IRC (Intrinsic Reaction Coordinate) analysis help identify optimal solvents, temperatures, and catalysts. Machine learning models trained on experimental data (e.g., yields, substituent effects) can prioritize high-probability synthetic routes .
Q. What strategies resolve contradictions in biological activity data across structurally similar pyrazolo[1,5-a]pyridine sulfonamides?
Discrepancies in activity may arise from:
- Subtle Structural Variations : Fluorine position (e.g., 5- vs. 7-fluoro) or methoxy group orientation (para vs. ortho) altering target binding.
- Assay Conditions : pH-dependent sulfonamide ionization affecting membrane permeability.
- Off-Target Effects : Cross-reactivity with non-target enzymes (e.g., carbonic anhydrase isoforms). Resolve these via systematic SAR studies using isosteric replacements and crystallographic docking .
Q. How can researchers address challenges in quantifying trace impurities during scale-up synthesis?
Advanced chromatographic methods are critical:
Q. What experimental designs optimize the compound’s solubility for in vivo studies without compromising stability?
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- pH Adjustment : Ionize the sulfonamide group (pKa ~10–12) in buffered solutions.
- Prodrug Approaches : Temporarily mask the sulfonamide with ester or carbamate groups. Stability is monitored via accelerated degradation studies (40°C/75% RH) and LC-MS stability-indicating assays .
Methodological Notes
- Synthetic Optimization : Prioritize fluorination methods (e.g., [3+2] cycloaddition ) over traditional halogenation to minimize byproducts.
- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve structural ambiguities .
- Biological Assays : Use isoform-specific enzyme inhibition assays to differentiate target vs. off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
